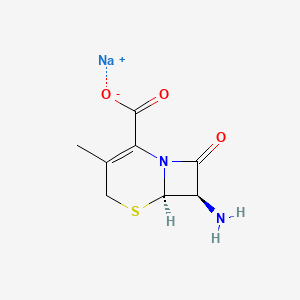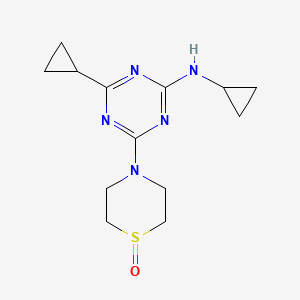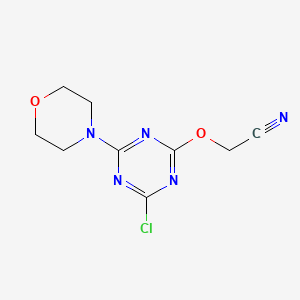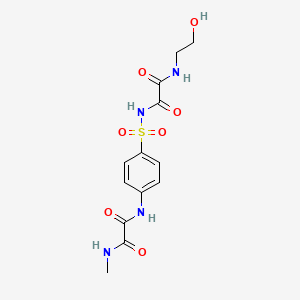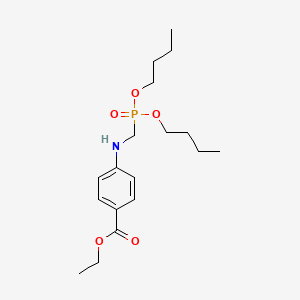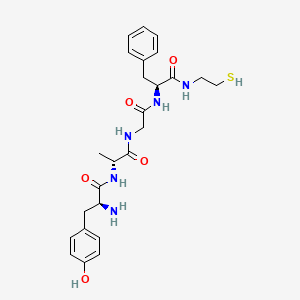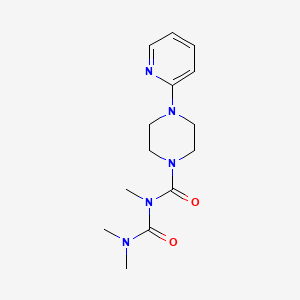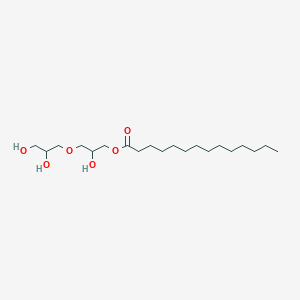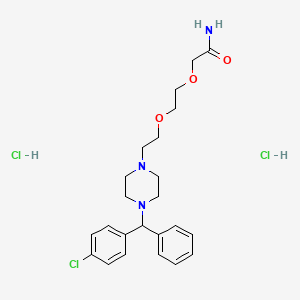
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is often used as a reference standard in various scientific studies and has notable pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)benzyl chloride with 1-piperazineethanol to form an intermediate. This intermediate is then reacted with ethylene oxide to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of solvents like toluene and dichloromethane, and bases such as sodium carbonate or triethylamine .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is widely used in scientific research due to its pharmacological properties. It is commonly used in:
Chemistry: As a reference standard in analytical chemistry.
Biology: In studies related to cellular mechanisms and interactions.
Medicine: As a potential therapeutic agent for various conditions.
Industry: In the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets in the body. It has a high affinity for histamine H1 receptors, which play a crucial role in allergic responses. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing symptoms of allergies and other related conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: Another antihistamine with a similar structure and function.
Levocetirizine: The active enantiomer of cetirizine, known for its higher efficacy.
Meclizine: Used to treat nausea and dizziness, with a similar piperazine core.
Uniqueness
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its ability to interact with histamine H1 receptors with high specificity makes it a valuable compound in both research and therapeutic applications .
Propiedades
Número CAS |
83881-45-2 |
|---|---|
Fórmula molecular |
C23H32Cl3N3O3 |
Peso molecular |
504.9 g/mol |
Nombre IUPAC |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O3.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)27-12-10-26(11-13-27)14-15-29-16-17-30-18-22(25)28;;/h1-9,23H,10-18H2,(H2,25,28);2*1H |
Clave InChI |
ZRYXLOFOMAFFIH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOCCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


